molecular formula C24H31NO4 B11220278 1-(1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butan-1-one

1-(1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butan-1-one

Cat. No.: B11220278
M. Wt: 397.5 g/mol
InChI Key: CBFOSOFPDSJUSG-UHFFFAOYSA-N
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Description

1-(1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butan-1-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an isoquinoline core, ethylphenoxy group, and butanone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butan-1-one involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the isoquinoline core: This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

    Introduction of the ethylphenoxy group: This step involves the nucleophilic substitution reaction where the phenoxy group is introduced using an appropriate phenol derivative.

    Attachment of the butanone moiety: This can be done through a Friedel-Crafts acylation reaction, where the isoquinoline core reacts with butanoyl chloride in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy group, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of alkylated derivatives.

Scientific Research Applications

1-(1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butan-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Potential use in studying enzyme interactions and receptor binding due to its complex structure.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anti-cancer activities.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-(1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, leading to inhibition or activation of their biological functions. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    1-(4-((4-ethylphenoxy)methyl)phenyl)butan-1-one: Similar structure but lacks the isoquinoline core.

    Butanone derivatives: Compounds with similar butanone moiety but different substituents.

Uniqueness

1-(1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butan-1-one is unique due to its combination of an isoquinoline core, ethylphenoxy group, and butanone moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C24H31NO4

Molecular Weight

397.5 g/mol

IUPAC Name

1-[1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]butan-1-one

InChI

InChI=1S/C24H31NO4/c1-5-7-24(26)25-13-12-18-14-22(27-3)23(28-4)15-20(18)21(25)16-29-19-10-8-17(6-2)9-11-19/h8-11,14-15,21H,5-7,12-13,16H2,1-4H3

InChI Key

CBFOSOFPDSJUSG-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)N1CCC2=CC(=C(C=C2C1COC3=CC=C(C=C3)CC)OC)OC

Origin of Product

United States

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